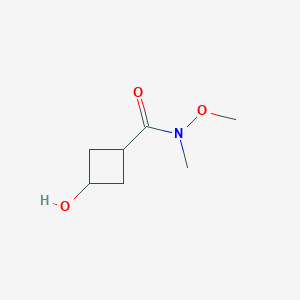
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide is a cyclic amide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW501516 and has been studied extensively for its ability to activate PPARδ receptors, which play a crucial role in regulating various physiological processes.
Mécanisme D'action
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide works by activating PPARδ receptors, which are nuclear receptors that regulate gene expression. These receptors play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ receptors by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Effets Biochimiques Et Physiologiques
Activation of PPARδ receptors by 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several biochemical and physiological effects. It leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, this compound is not without limitations. Its potential therapeutic applications are still being studied, and more research is needed to fully understand its effects.
Orientations Futures
There are several future directions for research on 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to fully understand its effects on these conditions. Another area of interest is its potential use in sports performance enhancement. However, more research is needed to fully understand its effects on athletic performance and safety. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 2-methyl-3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclobutanone to form the cyclic ketone, which is reduced with sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is reacted with methoxyamine hydrochloride to form the desired compound.
Applications De Recherche Scientifique
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate PPARδ receptors, which play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. This compound has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.
Propriétés
Numéro CAS |
171549-81-8 |
|---|---|
Nom du produit |
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
ZIBZEZKMNULXCI-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1CC(C1)O)OC |
SMILES canonique |
CN(C(=O)C1CC(C1)O)OC |
Synonymes |
Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



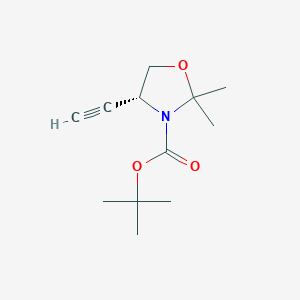
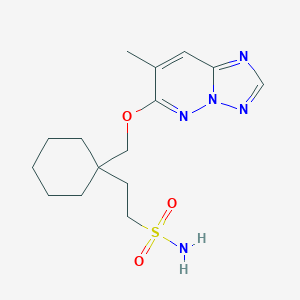
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
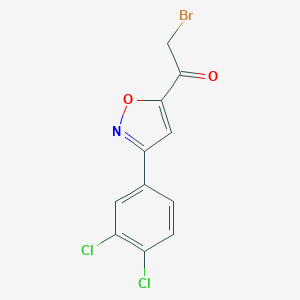
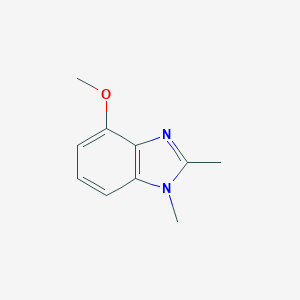
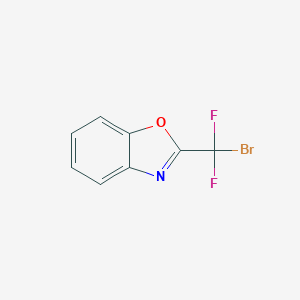
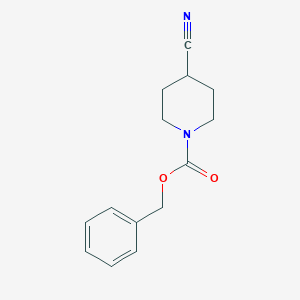
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
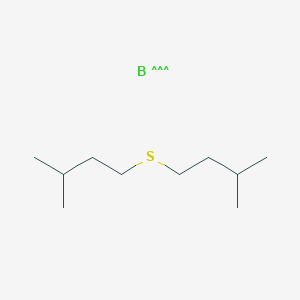
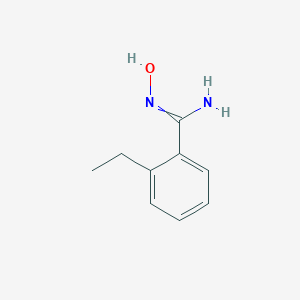
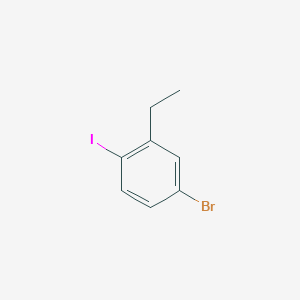
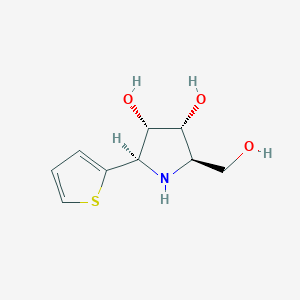
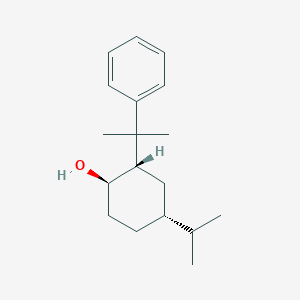
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)